Cas no 7667-58-5 ((1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane)
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane Chemical and Physical Properties
Names and Identifiers
-
- cis-1,2,trans-1,4-1,2,4-trimethylcyclohexane
- (1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane
- CIS,CIS,TRANS-1,2,4-TRIMETHYLCYCLOHEXANE
- 1,cis-2,trans-4-trimethylcyclohexane
- cis,trans-1,2,4-trimethylcyclohexane
- cis-1,2,trans-1,4-1,2,4-Trimethylcyclohexane1000µg
- Cyclohexane, 1,2,4-trimethyl-, (1.alpha.,2.alpha.,4.beta.)-
- AKOS006286390
- 7667-60-9
- (1alpha,2alpha,4beta)-1,2,4-trimethylcyclohexane
- VCJPCEVERINRSG-HLTSFMKQSA-N
- Cyclohexane, 1,2,4-trimethyl-, (1R,2S,4R)-rel-
- DTXSID401025625
- Rel-(1R,2S,4R)-1,2,4-trimethylcyclohexane
- starbld0001502
- (1R,2S,4R)-1,2,4-trimethylcyclohexane
- 7667-58-5
-
- Inchi: 1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8-,9+/m1/s1
- InChI Key: VCJPCEVERINRSG-HLTSFMKQSA-N
- SMILES: [C@H]1(C)C[C@H](C)CC[C@H]1C
Computed Properties
- Exact Mass: 126.14094
- Monoisotopic Mass: 126.140850574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 86
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.7830
- Melting Point: -91.8°C
- Boiling Point: 141.85°C
- Flash Point: 27.9°C
- Refractive Index: 1.4300
- PSA: 0
- LogP: 3.07860
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T796190-5mg |
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane |
7667-58-5 | 5mg |
$207.00 | 2023-05-17 | ||
| TRC | T796190-50mg |
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane |
7667-58-5 | 50mg |
$1642.00 | 2023-05-17 | ||
| TRC | T796190-250mg |
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane |
7667-58-5 | 250mg |
$ 7600.00 | 2023-09-05 |
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on (1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane: A Comprehensive Overview
(1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane, with the CAS number 7667-58-5, is a bicyclic monoterpene derivative that has garnered significant attention in both academic and industrial research. This compound is a bicyclic monoterpene derivative with a unique structure that makes it highly valuable in various applications. The compound's structure consists of a cyclohexane ring with three methyl groups attached at positions 1, 2, and 4. The stereochemistry of the compound is defined by the (1R,2S,4R) configuration, which contributes to its distinct physical and chemical properties.
The compound is widely recognized for its role as a precursor in the synthesis of various natural products and bioactive molecules. Recent studies have highlighted its potential in the development of novel pharmaceutical agents and advanced materials. For instance, researchers have explored its use in the synthesis of complex natural products such as steroids and terpenoids. The compound's ability to undergo various chemical transformations makes it an ideal building block for constructing intricate molecular architectures.
In terms of physical properties, (1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane exhibits a melting point of approximately -50°C and a boiling point around 160°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high due to its non-polar nature. These properties make it suitable for use in organic synthesis reactions that require precise control over reaction conditions.
Recent advancements in synthetic methodology have enabled the efficient synthesis of this compound through various routes. One notable approach involves the use of enzymatic catalysis to achieve high stereoselectivity during the formation of the cyclohexane ring system. This method not only enhances the yield but also reduces the environmental impact associated with traditional synthetic methods.
The application of (1R,2S,4R)-rel-1,2,4-Trimethylcyclohexane extends beyond organic synthesis. It has found significant utility in material science as a precursor for the development of high-performance polymers and elastomers. Researchers have demonstrated that derivatives of this compound can exhibit exceptional mechanical properties such as high tensile strength and excellent thermal stability.
In addition to its industrial applications, this compound has also been studied for its potential biological activities. Recent studies have shown that certain derivatives exhibit anti-inflammatory and antioxidant properties. These findings have opened new avenues for exploring its therapeutic potential in treating various diseases such as neurodegenerative disorders and cardiovascular diseases.
The compound's stereochemistry plays a crucial role in determining its biological activity. The (1R,2S,4R) configuration ensures that the molecule can interact effectively with biological targets such as enzymes and receptors. This property has been exploited in drug design to develop molecules with high specificity and potency.
From an environmental perspective, researchers have investigated the biodegradation pathways of this compound to assess its impact on ecosystems. Studies indicate that under aerobic conditions, the compound undergoes rapid degradation by microorganisms without leaving harmful residues. This makes it an environmentally friendly choice for industrial applications.
In conclusion,(1R,2S,4R)-rel-1,CAS no7667-58-5 stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and favorable properties make it an invaluable tool in organic synthesis and material science while offering promising avenues for therapeutic development.
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